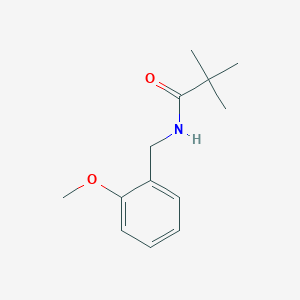
2-methyl-N-(1-methyl-3-phenylpropyl)-1,3-oxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-(1-methyl-3-phenylpropyl)-1,3-oxazole-4-carboxamide, also known as MPPOC, is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic applications. MPPOC is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure, making it a versatile molecule for various biological applications.
Mechanism of Action
The mechanism of action of 2-methyl-N-(1-methyl-3-phenylpropyl)-1,3-oxazole-4-carboxamide is not yet fully understood, but it is believed to exert its therapeutic effects through the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of several key enzymes involved in cancer cell proliferation, such as topoisomerase and histone deacetylase. Additionally, this compound has also been shown to modulate various signaling pathways involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound inhibits cancer cell proliferation and induces apoptosis, or programmed cell death. In vivo studies have shown that this compound has anti-tumor activity and can inhibit tumor growth in animal models. Additionally, this compound has also been shown to reduce inflammation and oxidative stress in various tissues.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-methyl-N-(1-methyl-3-phenylpropyl)-1,3-oxazole-4-carboxamide in lab experiments is its versatility and potential for various biological applications. This compound has been shown to have anti-cancer, anti-inflammatory, and anti-oxidant properties, making it a valuable compound for studying various disease processes. However, one limitation of using this compound in lab experiments is its potential toxicity, particularly at high concentrations. Careful dosing and monitoring are necessary to ensure the safety of lab personnel and experimental animals.
Future Directions
There are several future directions for research on 2-methyl-N-(1-methyl-3-phenylpropyl)-1,3-oxazole-4-carboxamide. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential therapeutic applications in various disease processes. Future studies could also focus on the development of novel derivatives of this compound with improved efficacy and reduced toxicity.
Synthesis Methods
The synthesis of 2-methyl-N-(1-methyl-3-phenylpropyl)-1,3-oxazole-4-carboxamide can be achieved through the reaction of 2-methyl-1,3-oxazole-4-carboxylic acid with 1-methyl-3-phenylpropylamine. The reaction is typically carried out in the presence of a catalyst and under controlled conditions to ensure the purity of the final product.
Scientific Research Applications
2-methyl-N-(1-methyl-3-phenylpropyl)-1,3-oxazole-4-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Several studies have shown that this compound exhibits anti-cancer properties and has the potential to be used as a chemotherapeutic agent. Additionally, this compound has also been studied for its anti-inflammatory and anti-oxidant properties, which could have applications in the treatment of various inflammatory diseases.
Properties
IUPAC Name |
2-methyl-N-(4-phenylbutan-2-yl)-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-11(8-9-13-6-4-3-5-7-13)16-15(18)14-10-19-12(2)17-14/h3-7,10-11H,8-9H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQWODRYZUIKSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C(=O)NC(C)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[2-(4-morpholinyl)-2-oxoethyl]-4-[3-(trifluoromethyl)benzyl]-2-piperazinone](/img/structure/B6053538.png)
![2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B6053539.png)
![N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-thiophenecarboxamide](/img/structure/B6053547.png)
![N-(1-{1-[(6-methyl-2-pyridinyl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenoxypropanamide](/img/structure/B6053558.png)
![N-(3-chloro-4-methoxyphenyl)-3-[1-(3-pyridinylmethyl)-3-piperidinyl]propanamide](/img/structure/B6053561.png)
![N-(5-isoxazolylmethyl)-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B6053565.png)
![6-bromo-2-(5-ethyl-2-thienyl)-4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B6053567.png)
![2-{1-[(3-nitrophenyl)amino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B6053580.png)


![3-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B6053600.png)
![4-(2,2-difluoro-1,3-benzodioxol-5-yl)-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B6053632.png)

![2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B6053643.png)
